5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylicacid
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Overview
Description
5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorocyclopropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chlorocyclopropyl ketone with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorocyclopropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: Used in the synthesis of fungicides.
2-chloro-1-(1-chlorocyclopropyl)ethanone: An intermediate in the synthesis of various agrochemicals.
Uniqueness
5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its chlorocyclopropyl group and pyrazole ring make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-(1-chlorocyclopropyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2/c1-11-6(8(9)2-3-8)4-5(10-11)7(12)13/h4H,2-3H2,1H3,(H,12,13) |
InChI Key |
ZPIYKYLREKEUFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2(CC2)Cl |
Origin of Product |
United States |
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